BM152054
CAS No.: 213411-84-8
Cat. No.: VC0006947
Molecular Formula: C22H18N2O4S3
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 213411-84-8 |
---|---|
Molecular Formula | C22H18N2O4S3 |
Molecular Weight | 470.6 g/mol |
IUPAC Name | 5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione |
Standard InChI | InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26) |
Standard InChI Key | MZRQLASUMBMPRS-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 |
Canonical SMILES | CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 |
Mechanism of Action
PPARγ Activation
BM152054 binds to PPARγ’s ligand-binding domain, inducing conformational changes that recruit coactivators like PGC-1α and SRC-1 . This activation modulates genes involved in lipid metabolism (e.g., FABP4, CD36) and insulin signaling (e.g., GLUT4) . Unlike natural ligands such as fatty acids, BM152054 stabilizes the AF-2 helix of PPARγ, enhancing transcriptional activity .
Insulin Sensitization
In obese Zucker rats, BM152054 (10 mg/kg/day for 10 days) increased insulin-stimulated glycogen synthesis by 214% compared to controls () . This effect was absent in lean rats, underscoring its role in counteracting insulin resistance rather than enhancing basal metabolism .
Pharmacological Effects
In Vitro Profiles
-
Glucose Oxidation: BM152054 (20 μM) increased glucose oxidation by 137% in isolated rat soleus muscle, though this effect was less pronounced than BM13.1258’s 191% increase .
-
Mitochondrial Inhibition: Acute exposure inhibited palmitate oxidation by 51% (), a hallmark of TZDs .
In Vivo Efficacy
-
Glycogen Synthesis: Obese rats treated with BM152054 showed a 2.55 μmol/g/h increase in insulin-stimulated glycogen synthesis versus 1.19 μmol/g/h in controls .
-
Tissue-Specific Effects: Adipose tissue exhibited enhanced lipid storage, while skeletal muscle prioritized glucose uptake over oxidation .
Chemical and Physical Properties
Property | Value | Source |
---|---|---|
Solubility | Soluble in DMSO (10 mM) | |
Storage | -20°C (stable for 1 month) | |
Stock Solution (10 mM) | 2.125 mL required for 1 mg | |
Half-Life (in vitro) | >24 hours (hepatocyte assay) |
The compound’s stability in DMSO makes it suitable for long-term studies, though repeated freeze-thaw cycles should be avoided .
Research and Clinical Development
Patent Landscape
Patents such as WO 2012104846 A1 describe BM152054’s use in treating insulin resistance, while others (e.g., US7709682B2) explore structural analogs .
Comparative Analysis with Other Thiazolidinediones
Parameter | BM152054 | Rosiglitazone | BM13.1258 |
---|---|---|---|
PPARγ EC50 | 0.8 μM | 0.3 μM | 0.7 μM |
Glucose Oxidation | +137% | +90% | +191% |
Mitochondrial Inhibition | -51% | -22% | -47% |
BM152054’s unique profile—moderate PPARγ affinity but strong mitochondrial inhibition—suggests mechanisms beyond receptor activation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume